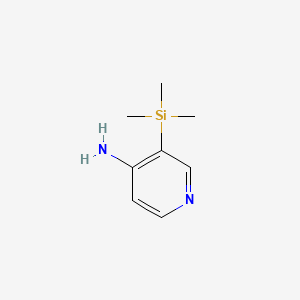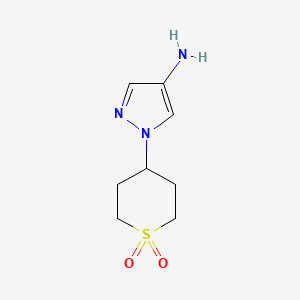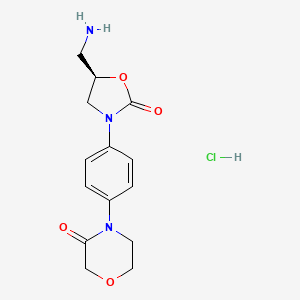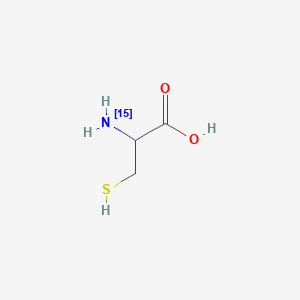
L-Cysteine 15N
Übersicht
Beschreibung
L-Cysteine 15N is an essential amino acid used in protein synthesis . It is a unique sulfur-containing amino acid that can be used in NMR investigations to probe the structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications .
Synthesis Analysis
L-Cysteine 15N can be synthesized in the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions .Molecular Structure Analysis
The linear formula of L-Cysteine 15N is HSCH2CH (15NH2)CO2H . It has a molecular weight of 122.15 .Chemical Reactions Analysis
L-Cysteine 15N plays a role in various cellular redox reactions . Thiol compounds like L-Cysteine 15N can convert through disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis
L-Cysteine 15N has a molecular weight of 122.15 . . It is typically stored at temperatures between -5 °C to 5 °C .Wissenschaftliche Forschungsanwendungen
Protein Synthesis and Biochemical Research
L-Cysteine 15N, being an essential amino acid, plays a crucial role in protein synthesis. Its isotope-labeled counterparts are particularly useful in NMR (Nuclear Magnetic Resonance) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .
Mass Spectrometry (MS) Standards
In mass spectrometry, L-Cysteine 15N can be used as a standard to calibrate instruments and ensure accuracy in MS-based applications, which is vital for quantitative analysis in proteomics and metabolomics research .
Fermentative Production
The fermentative production of L-Cysteine offers an environmentally friendly and safe alternative to traditional extraction methods from animal hair and feathers. This process uses renewable feedstocks and has applications in the pharmaceutical, food, animal feed, and cosmetic industries .
Nutritional Supplements and Health
L-Cysteine is also used in dietary supplements and drugs aimed at improving human health or treating certain diseases. Its role in antioxidant defense systems and metabolism makes it a valuable compound for medical research .
Wirkmechanismus
Target of Action
L-Cysteine 15N is a variant of the amino acid L-Cysteine, where the nitrogen atom is replaced with the nitrogen-15 isotope . It primarily targets the same biological systems as L-Cysteine, which includes various enzymes and biochemical pathways involved in protein synthesis and metabolism .
Mode of Action
L-Cysteine 15N interacts with its targets in a similar manner to L-Cysteine. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins .
Biochemical Pathways
L-Cysteine 15N is involved in the same biochemical pathways as L-Cysteine. It is produced from L-methionine through the transsulfuration pathway . L-Cysteine can also be derived from dietary sources and protein turnover . It acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Cysteine 15N are expected to be similar to those of L-Cysteine. It is absorbed in the gut, distributed throughout the body, metabolized in various tissues, and excreted in the urine . The nitrogen-15 isotope can be detected using specific analytical techniques, allowing researchers to track the pharmacokinetics of L-Cysteine 15N .
Result of Action
The molecular and cellular effects of L-Cysteine 15N action are similar to those of L-Cysteine. It plays a crucial role in protein structure and function, serves as a precursor for several important biomolecules, and participates in various biochemical reactions . The nitrogen-15 isotope allows for the tracking of these processes in greater detail .
Action Environment
The action, efficacy, and stability of L-Cysteine 15N are influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other molecules, and the specific conditions of the biological system under study . As with L-Cysteine, changes in these environmental factors can affect the behavior of L-Cysteine 15N .
Safety and Hazards
Zukünftige Richtungen
L-Cysteine 15N is widely used in the food, pharmaceutical, and agricultural industries . The potential functions of L-Cysteine 15N should be a part of the cellular redox system and are important in basic and applied biology . The future development of more efficient L-Cysteine 15N biosynthetic pathways is expected .
Eigenschaften
IUPAC Name |
2-(15N)azanyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)[15NH2])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204523-09-1 | |
| Record name | 204523-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




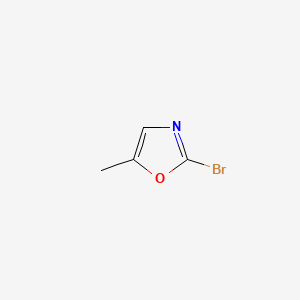
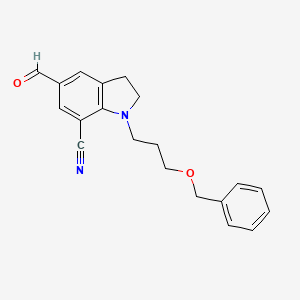

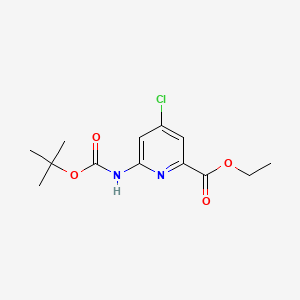
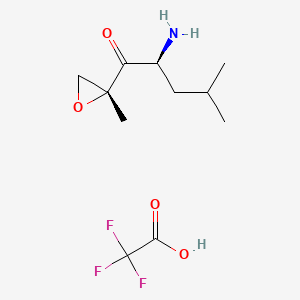
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
